molecular formula C3H5N3O B3326485 (1,2,4-Oxadiazol-5-yl)methanamine CAS No. 258526-20-4

(1,2,4-Oxadiazol-5-yl)methanamine

Cat. No.: B3326485
CAS No.: 258526-20-4
M. Wt: 99.09 g/mol
InChI Key: AINQZASTEZLOKN-UHFFFAOYSA-N
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Description

(1,2,4-Oxadiazol-5-yl)methanamine is a heterocyclic compound featuring a five-membered ring with one oxygen and two nitrogen atoms. This structure is notable for its versatility and presence in various pharmacologically active molecules. The compound’s unique arrangement of atoms imparts significant chemical reactivity and biological activity, making it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,4-oxadiazol-5-yl)methanamine typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with nitriles under basic conditions to form the oxadiazole ring. For instance, a one-pot reaction between nitriles, hydroxylamine, and Meldrum’s acids under microwave irradiation can yield 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of catalysts such as PTSA-ZnCl₂ has been reported to facilitate the synthesis under mild conditions, enhancing yield and purity . Additionally, solvent-free conditions and microwave-assisted synthesis are explored to optimize production efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: (1,2,4-Oxadiazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The reactions typically yield a range of substituted oxadiazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

(1,2,4-Oxadiazol-5-yl)methanamine has diverse applications across various scientific disciplines:

Mechanism of Action

The biological activity of (1,2,4-oxadiazol-5-yl)methanamine is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as acetylcholinesterase, making it a candidate for treating neurodegenerative diseases like Alzheimer’s . The compound’s mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Additionally, its interaction with DNA and proteins can modulate cellular pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (1,2,4-Oxadiazol-5-yl)methanamine stands out due to its balanced properties of stability and reactivity, making it suitable for a broad range of applications. Its ability to form stable complexes with metals and other organic molecules further enhances its utility in various fields .

Properties

IUPAC Name

1,2,4-oxadiazol-5-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-1-3-5-2-6-7-3/h2H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINQZASTEZLOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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